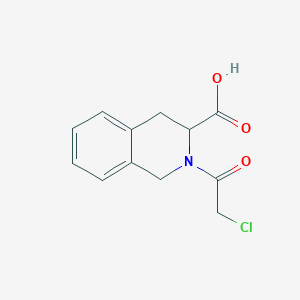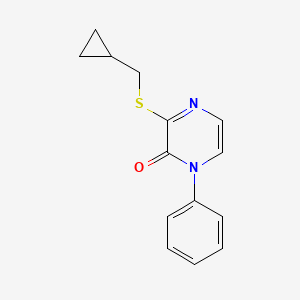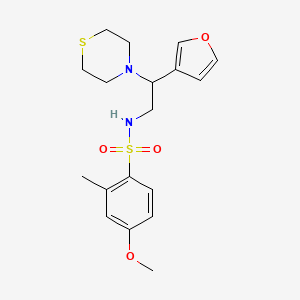![molecular formula C18H14ClN5OS B2392091 7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-81-6](/img/structure/B2392091.png)
7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of triazolopyrimidines and has been studied extensively for its unique properties that can be exploited for various scientific research applications.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Studies on azaindolizine compounds, such as triazolopyrimidines, have explored the chemical synthesis and structural dynamics of these molecules. For example, research by Makisumi and Kanō (1963) delved into the alkyl rearrangement of methoxy-s-triazolopyrimidines, highlighting the synthetic pathways and structural rearrangement processes involved in creating these compounds (Makisumi & Kanō, 1963). Such studies contribute to understanding the chemical behavior and potential for creating diverse derivatives with varying properties.
Biological and Antimicrobial Activity
Research into triazolopyrimidines has also uncovered their biological activity, including antimicrobial effects. For instance, Gilava, Patel, Ram, and Chauhan (2020) synthesized a series of triazolopyrimidines to evaluate their antimicrobial and antioxidant activities, showcasing the potential of these compounds in developing new antimicrobial agents (Gilava et al., 2020). Such findings indicate the relevance of triazolopyrimidines in pharmaceutical research, specifically in the search for new treatments for infections.
Antitumor Activity
The exploration of triazolopyrimidines extends to their potential antitumor activities. A study by Hafez and El-Gazzar (2009) investigated substituted triazolopyrimidines for their inhibitory effects on cancer cell lines, demonstrating the compound's potential in cancer research (Hafez & El-Gazzar, 2009). This area of research highlights the versatility of triazolopyrimidines in addressing critical health issues, including cancer.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-25-14-8-6-13(7-9-14)24-17-16(22-23-24)18(21-11-20-17)26-10-12-4-2-3-5-15(12)19/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXPARDTDFTWRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4Cl)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
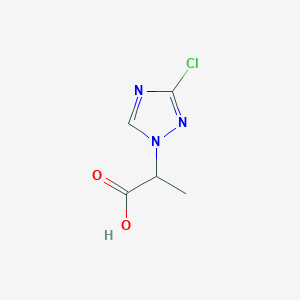

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)
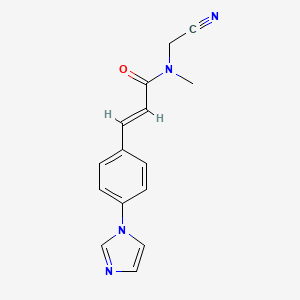
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2392019.png)
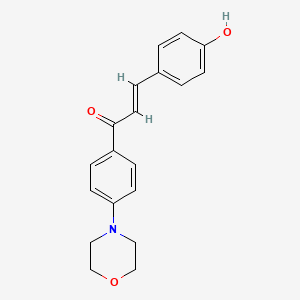
![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
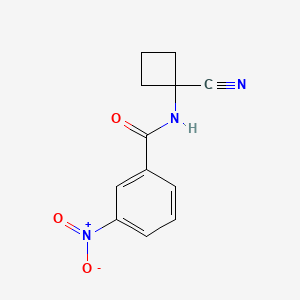
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2392025.png)
![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2392026.png)

